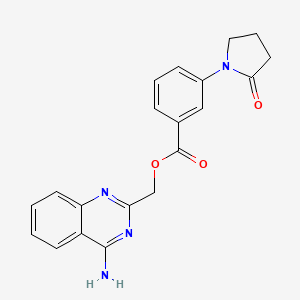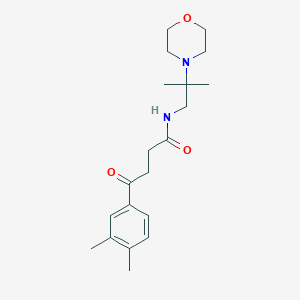![molecular formula C21H28N4O2 B7680400 4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B7680400.png)
4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound, also known as BPN14770, has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide works by inhibiting an enzyme known as phosphodiesterase-4D (PDE4D). PDE4D is involved in the regulation of cyclic adenosine monophosphate (cAMP), a molecule that plays a key role in the communication between neurons in the brain. By inhibiting PDE4D, 4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide increases the levels of cAMP in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, 4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide has been shown to have a range of other biochemical and physiological effects. These include anti-inflammatory and neuroprotective effects, as well as the ability to promote the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of 4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is that it has been shown to have a high degree of selectivity for PDE4D, meaning that it is unlikely to interact with other enzymes or receptors in the brain. This makes it a useful tool for studying the role of PDE4D in various physiological processes. However, one limitation of 4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is that it has relatively low potency, meaning that high concentrations of the compound may be required to achieve the desired effects.
未来方向
There are many potential future directions for research on 4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide. One area of interest is in the development of more potent analogs of the compound, which could be used to achieve greater therapeutic effects at lower doses. Another area of interest is in the investigation of the compound's effects on other physiological systems, such as the immune system. Finally, further studies are needed to determine the long-term safety and efficacy of 4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide in humans, as well as its potential applications in the treatment of various neurological and psychiatric disorders.
合成方法
The synthesis of 4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide involves a multi-step process that begins with the reaction of 3-chloro-4-nitrobenzoic acid with butylamine to form the corresponding amide. This amide is then coupled with 6-(4-methylpiperazin-1-yl)pyridin-3-amine to form the final product.
科学研究应用
4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the treatment of cognitive disorders, such as Alzheimer's disease. 4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease, making it a promising candidate for further investigation.
属性
IUPAC Name |
4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-3-4-15-27-19-8-5-17(6-9-19)21(26)23-18-7-10-20(22-16-18)25-13-11-24(2)12-14-25/h5-10,16H,3-4,11-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCHMWPYRDCYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B7680327.png)

![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-(2,4-dimethylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B7680347.png)
![4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B7680354.png)
![2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B7680358.png)

![Ethyl 2-[[2-(2-fluoro-5-methylanilino)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7680370.png)

![2-[[4-(Furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7680379.png)
![2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B7680389.png)
![2-chloro-6-fluoro-N-[[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B7680394.png)
![4-[2-(2-Phenylindol-1-yl)acetyl]piperazin-2-one](/img/structure/B7680405.png)
![1-[4-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7680410.png)
![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylacetamide](/img/structure/B7680416.png)